molecular formula C12H15BrO2 B1372949 2-[4-(Bromomethyl)phenoxymethyl]oxolane CAS No. 1094335-80-4

2-[4-(Bromomethyl)phenoxymethyl]oxolane

Cat. No.: B1372949
CAS No.: 1094335-80-4
M. Wt: 271.15 g/mol
InChI Key: IPLMPVINGCKZBG-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenoxymethyl]oxolane is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy group, which is further linked to an oxolane ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenoxymethyl]oxolane typically involves the reaction of 4-(bromomethyl)phenol with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenoxymethyl]oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces corresponding carboxylic acids .

Scientific Research Applications

2-[4-(Bromomethyl)phenoxymethyl]oxolane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenoxymethyl]oxolane involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Bromomethyl)phenoxymethyl]oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the efficient modification of other molecules, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-[[4-(bromomethyl)phenoxy]methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMPVINGCKZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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